

A Comprehensive Technical Guide to Neoaureothin: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: **Neoaureothin**

Cat. No.: **B10814387**

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Introduction

Neoaureothin, also known as Spectinabilin, is a polyketide natural product first isolated from *Streptomyces spectabilis*.^[1] This metabolite has garnered significant interest within the scientific community due to its unique chemical structure and promising biological activities, including antiviral and nematicidal properties.^[1] This technical guide provides an in-depth overview of the physical and chemical properties of **Neoaureothin**, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action, particularly its role as an inhibitor of HIV replication.

Physical and Chemical Properties

Neoaureothin is a yellow, crystalline substance. Its fundamental properties are summarized in the table below. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For use in aqueous buffers, it is recommended to first dissolve **Neoaureothin** in a minimal amount of DMSO before diluting with the desired aqueous solution.
^[2]

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₁ NO ₆	[2]
Molecular Weight	477.5 g/mol	[2]
CAS Number	59795-94-7	[2]
Appearance	Yellow Powder	[2]
Melting Point	Not available	
Solubility	Soluble in DMSO and ethanol	[2]
UV-Vis λ max	280 nm	[2]

Experimental Protocols

Isolation and Purification of Neoaureothin from Streptomyces sp. DT10

The following protocol is a detailed methodology for the isolation and purification of **Neoaureothin**, adapted from Sun et al., 2023.[\[2\]](#)

1. Cultivation and Extraction:

- Streptomyces sp. DT10 is cultured on ISP2 solid medium at 25°C for 14 days.
- The solid fermentation product is harvested, cut into small pieces, and exhaustively extracted with a solvent mixture of ethyl acetate (EtOAc), methanol (MeOH), and acetic acid (HAc) in a ratio of 80:15:5 (v/v/v).
- The extraction is performed three times to generate a crude extract.
- The resulting extracts are combined, dissolved in water, and then partitioned three times with EtOAc. The EtOAc layer, containing **Neoaureothin**, is collected.

2. Chromatographic Purification:

- The residue from the EtOAc extract is subjected to silica gel column chromatography.

- A gradient solvent system of petroleum ether-EtOAc and subsequently CHCl₃-MeOH is used for elution, yielding multiple fractions.
- Fractions are monitored for nematicidal activity to track the presence of **Neoaureothin**.
- Active fractions are pooled and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a MeOH/H₂O mobile phase to yield pure **Neoaureothin**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A sample of purified **Neoaureothin** is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are performed. These experiments help to establish proton-proton and proton-carbon correlations within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Sample Preparation: A small amount of the purified solid **Neoaureothin** is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The FT-IR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). The resulting spectrum will show absorption bands corresponding to the various functional groups present in the **Neoaureothin** molecule.

UV-Visible (UV-Vis) Spectroscopy:

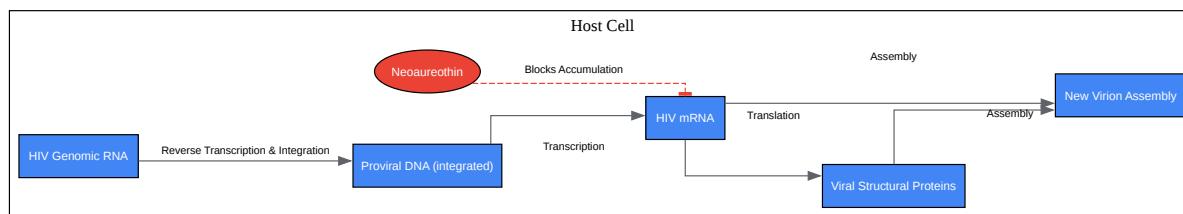
- Sample Preparation: A solution of **Neoaureothin** is prepared in a suitable solvent (e.g., ethanol or methanol) of a known concentration.
- Data Acquisition: The UV-Vis absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λ_{max}) is a

characteristic property of the compound's chromophore. For **Neoaureothin**, a characteristic absorption peak is observed at 280 nm.[2]

Mechanism of Action: Inhibition of HIV Replication

Neoaureothin has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication. Its mechanism of action involves the disruption of viral RNA processing, a critical step in the viral life cycle. Specifically, **Neoaureothin** blocks the accumulation of HIV RNAs that are essential for encoding the structural components of new virions and that also serve as the viral genome.

The following diagram illustrates the proposed mechanism of action of **Neoaureothin** in the context of the HIV replication cycle.



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Caption: **Neoaureothin**'s inhibition of HIV replication.

Conclusion

Neoaureothin is a promising natural product with significant biological activities. This guide provides a foundational understanding of its physical and chemical properties, methodologies for its isolation and characterization, and insights into its mechanism as an antiviral agent. Further research into its specific molecular targets and optimization of its structure could lead to the development of novel therapeutic agents.

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